molecular formula C12H16O3 B12988323 Methyl 4-ethoxy-3,5-dimethylbenzoate

Methyl 4-ethoxy-3,5-dimethylbenzoate

Cat. No.: B12988323
M. Wt: 208.25 g/mol
InChI Key: CMYRQCXTDKTTBS-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3,5-dimethylbenzoate: is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of ethoxy and dimethyl groups on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethoxy-3,5-dimethylbenzoate can be synthesized through esterification reactions involving 4-ethoxy-3,5-dimethylbenzoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethoxy-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: 4-ethoxy-3,5-dimethylbenzoic acid.

    Reduction: 4-ethoxy-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Methyl 4-ethoxy-3,5-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.

Industry: In the industrial sector, this compound is utilized in the manufacture of polymers, resins, and plasticizers. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both ethoxy and dimethyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-ethoxy-3,5-dimethylbenzoate

InChI

InChI=1S/C12H16O3/c1-5-15-11-8(2)6-10(7-9(11)3)12(13)14-4/h6-7H,5H2,1-4H3

InChI Key

CMYRQCXTDKTTBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)C(=O)OC)C

Origin of Product

United States

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